cis-7-octadecenoic acid cis-7-octadecenoic acid trans-7-Octadecenoic acid is a natural product found in Aloe vera with data available.
Brand Name: Vulcanchem
CAS No.: 13126-32-4
VCID: VC21274887
InChI: InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20)
SMILES: CCCCCCCCCCC=CCCCCCC(=O)O
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol

cis-7-octadecenoic acid

CAS No.: 13126-32-4

Cat. No.: VC21274887

Molecular Formula: C18H34O2

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

cis-7-octadecenoic acid - 13126-32-4

Specification

CAS No. 13126-32-4
Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
IUPAC Name octadec-7-enoic acid
Standard InChI InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20)
Standard InChI Key RVUCYJXFCAVHNC-UHFFFAOYSA-N
SMILES CCCCCCCCCCC=CCCCCCC(=O)O
Canonical SMILES CCCCCCCCCCC=CCCCCCC(=O)O

Introduction

Chemical Identity and Structure

Molecular Formula and Nomenclature

Cis-7-octadecenoic acid is a long-chain monounsaturated fatty acid with the molecular formula C18H34O2C_{18}H_{34}O_2. The compound belongs to the broader class of octadecenoic acids, which are characterized by an 18-carbon backbone with one double bond. The "cis" designation indicates that the hydrogen atoms adjacent to the double bond are positioned on the same side of the molecule, imparting specific structural and functional properties .

The systematic IUPAC name for cis-7-octadecenoic acid is (7Z)-octadec-7-enoic acid. The "Z" notation corresponds to the cis configuration of the double bond located at the seventh carbon atom from the carboxylic acid end. Other synonyms include 7(Z)-octadecenoic acid and 7-cis-octadecenoic acid .

Structural Representation

The chemical structure of cis-7-octadecenoic acid can be depicted in both two-dimensional (2D) and three-dimensional (3D) formats. The 2D representation highlights the arrangement of atoms and bonds, while the 3D conformer reveals spatial orientation:

2D Structure:

CH3(CH2)6CH=CH(CH2)8COOH\text{CH}_3-(\text{CH}_2)_6-\text{CH}=\text{CH}-(\text{CH}_2)_8-\text{COOH}

3D Conformer:

The 3D conformer illustrates the cis configuration of the double bond, showing how it affects molecular geometry and interactions with other molecules .

Physical and Chemical Properties

Basic Physical Characteristics

Cis-7-octadecenoic acid is typically a colorless to yellowish liquid at room temperature due to its unsaturated nature. The presence of a double bond reduces intermolecular forces compared to saturated fatty acids, resulting in a lower melting point . Its molecular weight is approximately 282.46 g/mol .

Solubility and Reactivity

The compound is soluble in organic solvents such as ethanol, chloroform, and hexane but exhibits limited solubility in water due to its hydrophobic hydrocarbon chain . It reacts readily with oxidizing agents, forming hydroperoxides that can further degrade into aldehydes and ketones.

Thermodynamic Properties

Thermodynamic data for cis-7-octadecenoic acid include its enthalpy of formation (ΔHf\Delta H_f) and Gibbs free energy (ΔG\Delta G). These values are crucial for understanding its stability under various conditions:

PropertyValueReference
Melting Point-5°C
Boiling Point~360°C
Density~0.89 g/cm³

Biological Roles and Significance

Occurrence in Nature

Cis-7-octadecenoic acid is found in trace amounts in natural oils such as olive oil and canola oil. It has also been identified in specific plant species like Calotropis procera, where it contributes to lipid metabolism .

Nutritional and Health Implications

As a monounsaturated fatty acid, cis-7-octadecenoic acid plays a role in human nutrition by contributing to cardiovascular health. It has been associated with anti-inflammatory properties and improved lipid profiles when consumed as part of a balanced diet .

Metabolic Pathways

In biological systems, cis-7-octadecenoic acid undergoes beta-oxidation to produce acetyl-CoA units that are utilized in energy production via the citric acid cycle. It may also serve as a precursor for bioactive lipids involved in signaling pathways .

Industrial Applications

Use in Manufacturing

Cis-7-octadecenoic acid is utilized in the production of soaps, cosmetics, and lubricants due to its favorable physical properties such as emollience and oxidative stability . Its methyl ester derivative is often employed as an intermediate in chemical synthesis .

Analytical Standards

Analytical Methods for Characterization

Chromatographic Techniques

Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is commonly used to analyze cis-7-octadecenoic acid . High-polarity columns such as SP-2560 enhance resolution between cis and trans isomers.

Example Data Table:

Column TypeActive PhaseRetention IndexReference
CapillaryVF-5MS~2116

Spectroscopic Methods

Infrared (IR) spectroscopy provides insights into functional groups present in cis-7-octadecenoic acid, particularly the characteristic C=C stretching vibration at ~1650 cm1^{-1} . Nuclear magnetic resonance (NMR) spectroscopy further elucidates its molecular structure.

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